molecular formula C15H20O4 B1671722 Illudin S CAS No. 1149-99-1

Illudin S

カタログ番号: B1671722
CAS番号: 1149-99-1
分子量: 264.32 g/mol
InChIキー: DDLLIYKVDWPHJI-RDBSUJKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

イリュジンSは、さまざまな化学経路を通じて合成することができます。一般的な方法の1つは、オオワライタケ属を制御された環境で培養することです。 キノコは、グルコースやコーンスティープソリッドなどの特定の栄養素を含む培地で栽培され、イリュジンSの生産を最適化します . 次に、高速逆流クロマトグラフィーなどの技術を用いて、化合物を抽出および精製します .

工業生産方法

イリュジンSの工業生産には、バイオリアクター内でのオオワライタケの大規模培養が含まれます。 このプロセスには、pH、温度、栄養分の供給などの生育条件を最適化して、イリュジンSの収量を最大化することが含まれます . その後、抽出された化合物を精製して、さらなる用途に適した高純度レベルを実現します .

化学反応の分析

反応の種類

イリュジンSは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

イリュジンSとの反応に使用される一般的な試薬には、システインやシステイン含有ペプチドなどのチオール求核剤が含まれ、生理的pHでイリュジンSと反応します . その他の試薬には、イリュジンSの化学構造を修飾する酸化剤および還元剤が含まれます。

生成される主要な生成物

イリュジンSとの反応から生成される主要な生成物には、細胞毒性特性が変化したさまざまな誘導体が含まれます。 たとえば、アシルフルベン誘導体は、置換反応を通じて形成され、増強された細胞毒性と遺伝毒性を示しています .

科学的研究の応用

Clinical Applications

Illudin S has been explored for its therapeutic potential in oncology. Its semi-synthetic derivative, Irofulven (hydroxymethylacylfulvene), is currently undergoing clinical trials for various cancers. The following table summarizes key findings regarding this compound and Irofulven:

CompoundMechanism of ActionClinical StatusKey Findings
This compoundInduces DNA lesions via alkylationPreclinical studiesHigh toxicity; requires active NER for repair
IrofulvenSimilar to this compound but less toxicClinical trials underwayEffective against tumors with impaired NER

Mutagenicity and Genotoxicity

Research has highlighted the mutagenic potential of this compound. Chronic exposure leads to specific mutational signatures characterized by single and double base substitutions as well as indels. The compound's ability to induce oxidative stress further complicates its mutagenic profile . Notably:

  • Translesion Synthesis : Collateral mutations suggest that translesion synthesis pathways are involved in the cellular response to this compound treatment, indicating a complex interplay between DNA damage and repair mechanisms .
  • Impact on DNA Repair Pathways : The lesions caused by this compound appear to evade global repair systems, necessitating specialized responses from transcription-coupled repair pathways .

Case Studies

Several studies have investigated the effects of this compound on various cell lines:

  • Human Fibroblasts : A study demonstrated that fibroblasts exposed to this compound showed significant inhibition of transcriptional activity, which could be reversed by an active NER system. This highlights the critical role of specific repair factors in mitigating the drug's cytotoxic effects .
  • Cancer Cell Lines : Research involving colon cancer cell lines has shown that while both this compound and Irofulven induce DNA adducts, their biological responses differ significantly. Irofulven exhibits a more favorable therapeutic index compared to this compound due to its reduced toxicity and enhanced bioactivation through specific enzymes .

生物活性

Illudin S, a natural sesquiterpene derived from the fungus Omphalotus olearius, has garnered attention for its potent biological activity, particularly its anti-tumor properties. This article delves into the mechanisms of action, cellular interactions, and mutagenic potential of this compound, supported by various research findings and case studies.

This compound exerts its cytotoxic effects primarily through the formation of DNA lesions. These lesions are generated by unstable active metabolites that interfere with DNA replication and transcription processes. Research indicates that approximately 90% of the lethal effects of this compound in human fibroblasts can be mitigated by an active nucleotide excision repair (NER) system, specifically through transcription-coupled NER (TC-NER) pathways .

Key Findings:

  • DNA Damage Induction : this compound induces DNA lesions that stall replication forks and activate cellular stress responses. This leads to a significant accumulation of DNA damage .
  • Repair Mechanisms : The core NER enzymes (XPA, XPF, XPG, and TFIIH) are essential for recovery from this compound-induced lesions. However, base excision repair (BER) and non-homologous end joining (NHEJ) do not significantly contribute to the processing of these lesions .
  • Mutagenicity : Chronic exposure to this compound results in distinct mutational signatures characterized by single and double base substitutions, primarily affecting purine residues. This suggests a strong transcriptional strand bias in the repair process .

Case Studies

Several studies have explored the biological activity of this compound in various cellular contexts:

  • Cellular Bioactivation : A study quantified this compound-DNA adducts in engineered colon cancer cell lines to assess how bioactivation influences cytotoxicity. The findings revealed that while this compound can be metabolized by certain enzymes, its toxicity does not directly correlate with these metabolic pathways .
  • Transcription-Coupled Repair : Research involving xeroderma pigmentosum cell strains demonstrated that cells deficient in TC-NER exhibited heightened sensitivity to this compound, emphasizing the drug's reliance on specific DNA repair mechanisms for cellular recovery .
  • Comparative Analysis with Irofulven : Irofulven, a semi-synthetic analog of this compound, was shown to have a more favorable therapeutic index in preclinical models. This highlights how minor structural modifications can significantly alter biological activity and therapeutic potential .

Table 1: Summary of Key Biological Effects of this compound

EffectMechanism/OutcomeReference
DNA Lesion FormationInduces unstable metabolites leading to DNA damage
NER Requirement90% lethal effects preventable by NER
Mutational SignaturesAlkylation of purines; transcriptional strand bias
Sensitivity in Deficient CellsIncreased sensitivity in TC-NER deficient cells

特性

IUPAC Name

(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLLIYKVDWPHJI-RDBSUJKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031301
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-99-1
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Illudin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Illudin S
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILLUDIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Illudin S
Reactant of Route 2
Illudin S
Reactant of Route 3
Illudin S
Reactant of Route 4
Illudin S
Reactant of Route 5
Illudin S
Reactant of Route 6
Illudin S
Customer
Q & A

Q1: What is the primary target of Illudin S, and how does it exert its cytotoxic effects?

A1: this compound primarily inhibits Deoxyribonucleic acid (DNA) synthesis. [] While the exact mechanism remains unclear, evidence suggests that this compound may interfere with a pathway of DNA synthesis that does not rely on deoxyribonucleoside triphosphates, the conventional building blocks used by DNA polymerase. [] This disruption of DNA replication ultimately leads to cell death. [, , ]

Q2: How does the interaction of this compound with glutathione contribute to its toxicity?

A3: this compound reacts with glutathione, a crucial cellular antioxidant, in a pH-dependent manner. [] This reaction leads to the depletion of glutathione, potentially making cells more susceptible to oxidative stress and damage, ultimately contributing to its toxicity. []

Q3: What is the molecular formula and weight of this compound?

A5: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention it is a sesquiterpene. [, , ] Sesquiterpenes are a class of terpenes with a general formula of C15H24. Further research in chemical databases or literature would be required to confirm the exact molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available to confirm the structure of this compound?

A6: Yes, the absolute configuration of this compound was determined using X-ray crystallography and the Bijvoet method. [] Furthermore, studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze and confirm the structure of this compound and its metabolites. [, ]

Q5: How do structural modifications of this compound, specifically the creation of Acylfulvene analogues, impact its biological activity and toxicity?

A7: Acylfulvenes, semisynthetic derivatives of this compound, exhibit improved cytotoxic selectivity profiles compared to the parent compound. [] While this compound shows high toxicity, Acylfulvenes demonstrate a wider therapeutic window in preclinical models. [] These differences arise from variations in their reactivity, activation pathways, and interactions with cellular targets. [, ]

Q6: What is the significance of the ketone group in this compound for its cytotoxic activity?

A8: Comparing this compound and Illudin M to dihydroilludin M revealed that the ketone group is essential for cytotoxicity. [] Dihydroilludin M, lacking the ketone, was significantly less toxic, indicating the ketone plays a critical role in its mechanism of action. []

Q7: How does the introduction of a hydroxymethyl group in (Hydroxymethyl)acylfulvene (HMAF) affect its antitumor properties?

A9: (Hydroxymethyl)acylfulvene (HMAF), created by adding a hydroxymethyl group to Acylfulvene, demonstrates greater toxicity to HL60 cells compared to Acylfulvene but lower toxicity than this compound. [] This modification highlights how subtle structural changes can fine-tune the compound's biological activity.

Q8: Are there any specific challenges in formulating this compound or its analogues for therapeutic use?

A10: While the provided abstracts don't directly address formulation challenges, the reactivity of this compound, particularly its interaction with thiols like glutathione, [] suggests potential stability issues. Further research is necessary to understand how to formulate this compound or its analogues to overcome these challenges and ensure optimal delivery and efficacy.

Q9: What are the primary routes of metabolism and excretion of this compound in the body?

A11: Studies in rats revealed that this compound undergoes metabolism to form various metabolites, including cyclopropane ring-cleavage products. [, ] Urinary excretion plays a major role in eliminating these metabolites. [, ] Further research is needed to fully elucidate the metabolic pathways and excretion profiles in humans.

Q10: How does the pharmacokinetic profile of Irofulven, a semisynthetic this compound analogue, contribute to its antitumor activity?

A12: Irofulven exhibits a favorable pharmacokinetic profile with a long elimination half-life, allowing for sustained exposure in vivo. [] Its primary route of elimination is through metabolism and urinary excretion. [] This sustained exposure likely contributes to its enhanced antitumor activity compared to this compound.

Q11: What cell lines are particularly sensitive to the cytotoxic effects of this compound and its analogues?

A13: this compound and its derivatives have shown potent activity against various human cancer cell lines in vitro. Myeloid and T-lymphocyte leukemia cells display significant sensitivity to this compound. [] Irofulven has demonstrated efficacy against diverse cancer types, including breast, lung, colon, and ovarian cancers. [, , ]

Q12: Has the antitumor activity of this compound or its analogues been demonstrated in animal models?

A14: Yes, several studies have confirmed the antitumor potential of this compound derivatives in preclinical animal models. For instance, HMAF exhibited impressive activity against human tumor xenografts, including breast, lung, and colon cancer models. [] These findings provide a strong rationale for further clinical development.

Q13: Are there any ongoing clinical trials investigating the therapeutic potential of this compound or its analogues?

A15: Yes, Irofulven has progressed to clinical trials for various cancer types, including ovarian, prostate, hepatocellular, breast, lung, and colon cancers. [] These trials aim to evaluate its safety and efficacy in humans and potentially establish its role in cancer treatment.

Q14: What are the primary concerns regarding the toxicity of this compound?

A16: this compound exhibits high toxicity, which has limited its clinical development. [] Its reactivity with cellular thiols like glutathione raises concerns about potential off-target effects and a narrow therapeutic window. [] Research has focused on developing analogues with improved safety profiles.

Q15: Have any specific adverse effects been observed in preclinical studies or clinical trials with this compound or its derivatives?

A17: Preclinical studies in rats have shown that this compound can induce significant damage to the digestive tract. [] In clinical trials, Irofulven has been associated with hematological and gastrointestinal toxicities. [] Careful dose optimization and monitoring are crucial to manage these potential side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。